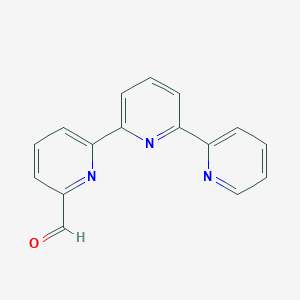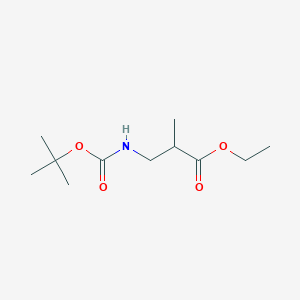
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acid esters. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group for amines, providing stability and preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of tert-butyl carbamate with ethyl 2-methylacrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the carbamate to the acrylate. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acid esters often involves the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is used for ester reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DCM is used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.
tert-Butyl 3-((tert-butoxycarbonyl)amino)methylbenzoate: Contains a benzoate group instead of an ethyl ester.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific combination of an ethyl ester and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)8(2)7-12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14) |
InChI-Schlüssel |
LWVJRJKVLTVHIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


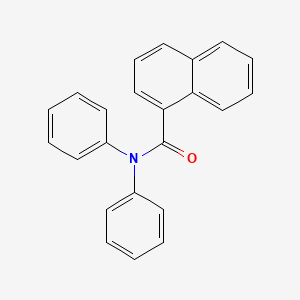
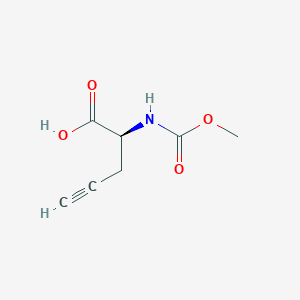
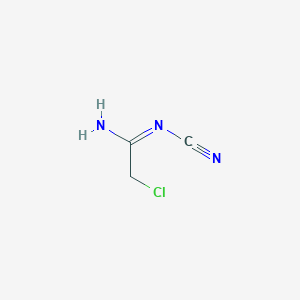
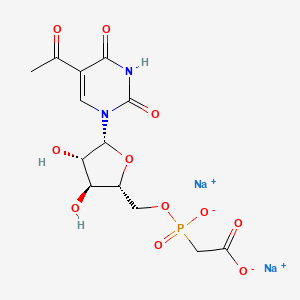
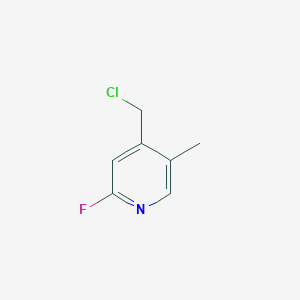
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

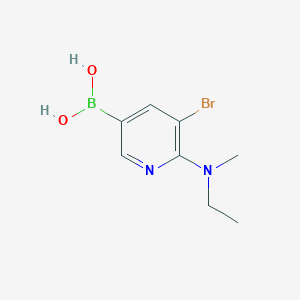
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
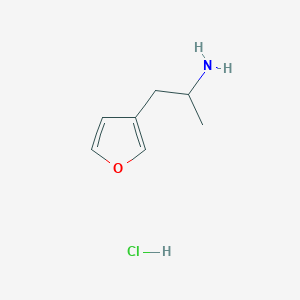
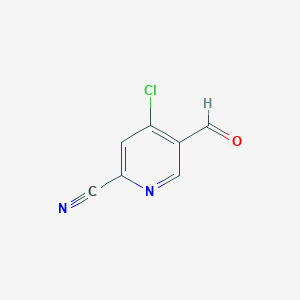
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

